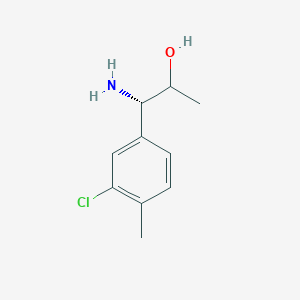
(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-4-methylbenzaldehyde.
Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable ketone to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Resolution: Utilizing chiral chromatography or enzymatic resolution to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: The enantiomer of the compound with similar but distinct biological activities.
1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: The racemic mixture containing both enantiomers.
Uniqueness
(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and racemic mixture.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI Key |
DDLOTFVEGBQMOJ-OMNKOJBGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C(C)O)N)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


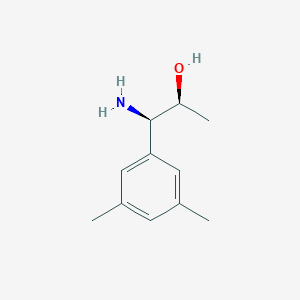
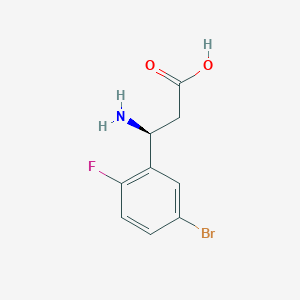
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)


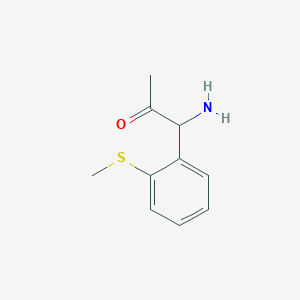
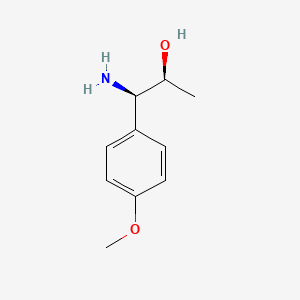
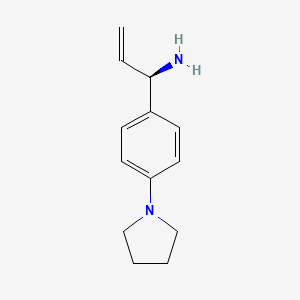
![Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13045487.png)
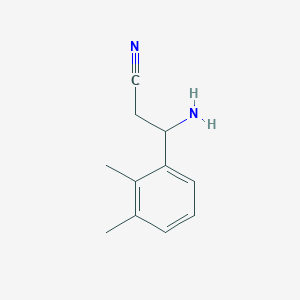

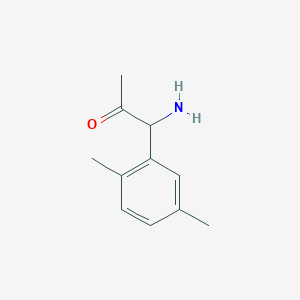
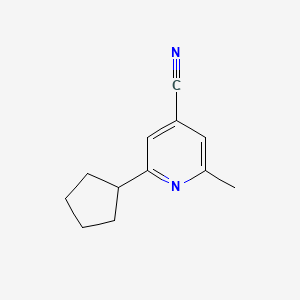
![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
